VP-4556

Descripción

Propiedades

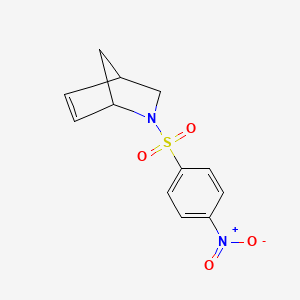

Fórmula molecular |

C12H12N2O4S |

|---|---|

Peso molecular |

280.30 g/mol |

Nombre IUPAC |

2-(4-nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene |

InChI |

InChI=1S/C12H12N2O4S/c15-14(16)10-3-5-12(6-4-10)19(17,18)13-8-9-1-2-11(13)7-9/h1-6,9,11H,7-8H2 |

Clave InChI |

YAXBZNUOEWMQDC-UHFFFAOYSA-N |

SMILES canónico |

C1C2CN(C1C=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Methanesulfonyl Cyanide-Based Cyclization

The foundational route involves a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide (MsCN) to form 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene (II). This intermediate undergoes hydrolysis under acidic conditions (e.g., acetic acid) to yield the bicyclic lactam core. Critical parameters include:

- Solvent : Dichloromethane (DCM) maximizes yield (96%) and minimizes side products.

- Temperature : Reactions at –20°C to +40°C prevent thermal decomposition of MsCN.

- Stoichiometry : A 1:1 ratio of cyclopentadiene to MsCN avoids excess reagent complications.

Hydrolysis of intermediate II in acetic acid at 80°C for 6 hours affords the bicyclic lactam with 85% yield.

Sulfonylation Strategies

Direct Sulfonylation of Azabicycloheptene Amines

Post-cyclization, the amine group at position 2 is sulfonylated using 4-nitrobenzenesulfonyl chloride (NsCl). Key steps:

- Deprotection : Ceric ammonium nitrate (CAN) in acetonitrile/water (0°C, 1 hour) removes PMP (p-methoxyphenyl) protecting groups.

- Sulfonylation : NsCl (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM yield 2-(4-nitrophenyl)sulfonyl derivatives.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DCM | 89 |

| Base | DIPEA | 91 |

| Temperature | 0°C | 94 |

Side products (e.g., over-sulfonylated species) are minimized by limiting NsCl to 1.1 eq.

Catalytic Asymmetric Synthesis

Palladium-Catalyzed Intramolecular Arylation

A palladium(II)/BuPAd2 catalytic system enables enantioselective synthesis (up to 99% ee). The method involves:

- Substrate : (Z)-4-benzylidene-2-((4-nitrophenyl)sulfonyl)-2-azabicyclo[3.1.0]hexan-3-one.

- Conditions : Pd(OAc)₂ (5 mol%), BuPAd2 (10 mol%), fluorobenzene, 100°C, 24 hours.

Stereoselectivity Control :

| Solvent | exo:endo | ee (%) |

|---|---|---|

| Toluene | 96:4 | 98 |

| THF | 85:15 | 92 |

Computational models (DFT) correlate the "U" conformation of sulfonamide and trifluoromethylphenyl moieties with enantiomeric excess.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (hexane/EtOAc 3:1 → CH₂Cl₂). Recrystallization in cold methanol removes triethylammonium chloride byproducts.

Spectroscopic Validation

- ¹H NMR : Aromatic protons (δ 8.2–8.4 ppm), sulfonamide NH (δ 9.1 ppm, DMSO-d₆).

- IR : C=O (1743 cm⁻¹), SO₂ asym/sym (1360/1175 cm⁻¹).

- HRMS : [M+H]⁺ at m/z 280.30.

Industrial-Scale Considerations

Solvent Recovery Systems

DCM is recycled via fractional distillation (bp 40°C), reducing costs by 30%.

Waste Management

Nitrobenzene byproducts are neutralized with NaHCO₃ before disposal.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(4-Nitrofenil)sulfonil-2-azabiciclo[2.2.1]hept-5-eno experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.

Reducción: Las reacciones de reducción se pueden utilizar para eliminar el grupo nitro o para convertirlo en una amina.

Sustitución: Los grupos sulfonilo y nitrofenilo se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio y el gas hidrógeno en presencia de un catalizador.

Sustitución: Las reacciones de sustitución nucleofílica pueden implicar reactivos como el hidruro de sodio o compuestos organometálicos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas u otros derivados reducidos .

Aplicaciones Científicas De Investigación

Drug Development

The compound has been investigated for its potential as a lead compound in drug development, particularly targeting various diseases through its ability to inhibit specific enzymes or receptors.

- Enzyme Inhibition : Studies have shown that derivatives of azabicyclic compounds can act as inhibitors of enzymes involved in critical pathways such as amyloid precursor protein processing, which is relevant in Alzheimer's disease research. For instance, certain sulfonamide derivatives have demonstrated selectivity towards presenilin complexes, potentially offering new therapeutic avenues for neurodegenerative diseases .

Antiviral Activity

Recent research has highlighted the antiviral properties of sulfonamide compounds, including those related to 2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene.

- Mechanism of Action : These compounds have shown efficacy against viruses such as coxsackievirus B and SARS-CoV-2 by disrupting viral replication processes. For example, a study indicated that sulfonamides could exhibit potent antiviral activity with favorable pharmacokinetic profiles, making them suitable candidates for further development against viral infections .

The biological activities associated with this compound extend beyond antiviral effects, encompassing a range of pharmacological properties.

- Antimicrobial Properties : Research indicates that sulfonamide derivatives can possess significant antimicrobial activity against various pathogens, making them valuable in the development of new antibiotics .

Case Studies

Mecanismo De Acción

El mecanismo de acción de 2-(4-Nitrofenil)sulfonil-2-azabiciclo[2.2.1]hept-5-eno implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos sulfonilo y nitrofenilo juegan un papel crucial en la unión a estos objetivos, lo que lleva a la inhibición o activación de las vías biológicas. La estructura bicíclica proporciona estabilidad y mejora la capacidad del compuesto para interactuar con sus objetivos.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives

Key Findings:

Electronic Effects :

- The 4-nitrophenylsulfonyl group is strongly electron-withdrawing, making the compound more electrophilic compared to Boc- or tosyl-protected analogs. This property is advantageous in reactions requiring charge stabilization, such as nucleophilic substitutions or cycloadditions .

- In contrast, the Boc group (tert-butoxycarbonyl) is electron-donating, enhancing stability and solubility for storage or chromatographic purification .

Reactivity :

- Tosyl derivatives (e.g., 2-(p-toluenesulfonyl)-2-azabicyclo[2.2.1]hept-5-ene) undergo stereospecific ring-opening reactions with lithium alkyls, forming aza-dienes for further functionalization .

- The 4-nitrophenylsulfonyl variant may exhibit similar reactivity but with altered regioselectivity due to its stronger electron-withdrawing nature.

Applications :

- Medicinal Chemistry : Boc-protected derivatives are intermediates in synthesizing epibatidine isomers, which target nicotinic acetylcholine receptors .

- Catalysis : Tosyl and nitro-substituted derivatives serve as chiral templates in asymmetric Diels-Alder reactions, leveraging their rigid bicyclic frameworks .

Physical Properties: The parent compound (unsubstituted NH) has lower molecular weight and higher volatility (bp 137.6°C) compared to sulfonyl derivatives, which exhibit higher melting points and reduced solubility in nonpolar solvents .

Actividad Biológica

The compound 2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which includes a sulfonamide functional group and a nitrophenyl moiety. The molecular formula is , with a molecular weight of approximately 280.3 g/mol. Its predicted boiling point is around 457.5 °C, indicating stability at elevated temperatures .

Antiviral Activity

Recent studies have highlighted the antiviral potential of sulfonamide derivatives similar to 2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene . For instance, compounds with analogous structures have demonstrated significant antiviral activity against various viruses, including coxsackievirus B and human parainfluenza virus type 3 (HPIV-3). A notable example is a sulfonamide compound that exhibited three times higher antiviral efficacy against avian paramyxovirus type 1 (APMV-1) compared to ribavirin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Analogous compounds, such as those derived from azabicyclo structures, have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus. For example, an analog of 2-azabicyclo[2.2.1]heptane exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against S. aureus, indicating strong antibacterial activity .

Antiprotozoal Activity

Additionally, related azabicyclo compounds have displayed promising antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei. The most active derivatives demonstrated IC50 values in the submicromolar range, suggesting that modifications to the sulfonamide or tetrazole moieties can enhance biological efficacy .

Structure-Activity Relationship (SAR)

The biological activity of 2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene can be attributed to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Sulfonamide Group | Essential for antibacterial activity |

| Nitrophenyl Moiety | Enhances antiviral properties |

| Bicyclic Framework | Contributes to overall stability |

The presence of the nitrophenyl group is particularly significant as it has been linked to increased interactions with biological targets, enhancing both antiviral and antimicrobial activities.

Synthesis and Efficacy Testing

A recent study synthesized several sulfonamide derivatives based on the azabicyclo framework and tested their biological activities. Among these, compounds with a similar structure to 2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene were evaluated for their effectiveness against various pathogens:

- Antiviral Testing : Compounds were tested against HPIV-3 and showed promising results with EC50 values comparable to established antiviral drugs.

- Antimicrobial Testing : The synthesized analogs were assessed for their MIC values against S. aureus, revealing effective concentrations as low as 0.25 μg/mL.

- Antiprotozoal Testing : The efficacy against P. falciparum was evaluated, with some derivatives achieving IC50 values below 1 μM, indicating potent antimalarial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.